ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
CAS No.: 1363380-62-4
Cat. No.: VC0059884
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.632
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363380-62-4 |
|---|---|
| Molecular Formula | C9H8ClN3O2 |
| Molecular Weight | 225.632 |
| IUPAC Name | ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-7-6(12-13-8)3-5(10)4-11-7/h3-4H,2H2,1H3,(H,12,13) |
| Standard InChI Key | CZOQCLRXLRTRLX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC2=C1N=CC(=C2)Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics and Identifiers
Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate consists of a fused bicyclic ring system composed of pyrazole and pyridine rings, with chloro and ethyl carboxylate substituents at positions 6 and 3, respectively. Its structure is characterized by the following identifiers:
Table 1: Chemical Identifiers of Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 1363380-62-4 |
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.63 g/mol |
| PubChem CID | 91663941 |
| InChI | InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-7-6(12-13-8)3-5(10)4-11-7/h3-4H,2H2,1H3,(H,12,13) |
| InChIKey | CZOQCLRXLRTRLX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC2=C1N=CC(=C2)Cl |
The compound features three nitrogen atoms within its heterocyclic system, with one being part of the pyridine ring and two within the pyrazole structure . The chlorine substituent at position 6 and the ethyl carboxylate group at position 3 serve as important reactive sites for further chemical modifications.
Physical and Chemical Properties
The physical and chemical properties of ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate are determinative for its reactivity, stability, and potential applications in pharmaceutical synthesis. Based on available data, this compound exhibits notable stability at room temperature and possesses characteristic reactivity associated with its functional groups .
The pyrazole N-H bond represents a key reactive site, allowing for potential N-alkylation or N-arylation reactions. The chloro substituent at position 6 provides an excellent leaving group for nucleophilic aromatic substitution reactions, enabling further structural elaboration. The ethyl carboxylate moiety offers opportunities for hydrolysis, transesterification, or reduction to access various carboxylic acid derivatives or alcohols.
Structural Significance
The fused pyrazolo[4,3-b]pyridine scaffold present in this compound represents a pharmacologically relevant heterocyclic system. This structural motif has appeared in various bioactive compounds, particularly in the development of kinase inhibitors . The specific arrangement of nitrogen atoms and substituents creates a unique electronic distribution that influences both reactivity and potential binding interactions with biological targets.
Synthesis Methodologies
Established Synthetic Approaches
Several synthetic routes have been developed for the preparation of ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, with varying degrees of efficiency and complexity. One significant synthetic pathway has been described in a Chinese patent (CN102911174A), which outlines a method for synthesizing both this compound and its 6-bromo analog .
Table 2: Comparison of Key Synthetic Steps from Patent CN102911174A
| Step | Starting Material | Conditions | Product | Reported Yield |
|---|---|---|---|---|
| 1 | Compound V (intermediate) | Sodium nitrite, dilute acid, -5°C to 0°C | Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | >90% |
| 2 | Compound II | Alkali, methyl acetoacetate (1:1-2.5:1.5-2.5 molar ratio) | Intermediate IV | Not specified |
| 3 | Intermediate IV | Further processing | Compound V | Not specified |
The patent emphasizes that this method offers advantages including mild reaction conditions, operational simplicity, straightforward post-treatment procedures, and high yields exceeding 90% .
Advanced Synthesis Protocol via Modified Japp-Klingemann Reaction
A more recent scientific publication describes an efficient method for synthesizing pyrazolo[4,3-b]pyridines using readily available 2-chloro-3-nitropyridines as starting materials . This approach employs a sequence of SNAr (nucleophilic aromatic substitution) and modified Japp-Klingemann reactions, offering several advantages:
-
Utilization of stable arenediazonium tosylates
-
Operational simplicity
-
One-pot combination of azo-coupling, deacylation, and pyrazole ring annulation steps
The synthesis proceeds through the formation of hydrazone intermediates (compounds A), which undergo intramolecular nucleophilic substitution of the nitro group. The starting 2-chloro-3-nitropyridines (compounds C) are first converted to pyridinyl keto esters (compounds B) through a conventional SNAr process .
An interesting mechanistic observation in this synthesis involves an unusual rearrangement featuring C-N-migration of the acetyl group. This was elucidated through isolation of intermediate compounds and NMR experiments. For example, when starting with compound 4a, researchers observed the formation of N-aryl-N-acetylhydrazone (5a′) as an intermediate, which was subsequently converted to the target pyrazolo[4,3-b]pyridine under appropriate conditions .
Reaction Mechanism Insights
The synthesis of ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate through the modified Japp-Klingemann approach involves several key mechanistic steps. Based on experiments with isolated intermediates, researchers determined that the reaction proceeds through the following sequence:
-
Formation of diazonium salt intermediates
-
Azo-coupling reaction to form hydrazone derivatives
-
Rearrangement involving acetyl group migration (C-N migration)
-
Cyclization to form the pyrazole ring
Controlled experiments revealed that when treating compound 4a with non-nucleophilic K₂CO₃, decomposition occurred, indicating the importance of nucleophiles for the deacetylation step. Both NaOH and MeONa were capable of yielding pyrazolo[4,3-b]pyridine products, although side reactions with the ester group made these reagents impractical. Milder nucleophilic bases like DABCO and secondary amines reacted cleanly to give the expected products .
Applications and Significance
Role in Pharmaceutical Research
Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate has been identified as an important pharmaceutical intermediate, serving as a key precursor in the synthesis of multiple kinase inhibitors . Kinase inhibitors represent a significant class of therapeutic agents with applications in cancer treatment, inflammatory diseases, and other conditions involving dysregulated cellular signaling pathways.
The compound's utility stems from its versatile structure, which contains several sites for potential functionalization:
-
The chloro substituent at position 6 can undergo nucleophilic substitution to introduce various functional groups
-
The ethyl ester moiety can be modified through hydrolysis, transesterification, or reduction
-
The N-H of the pyrazole ring can be alkylated or acylated
These modification possibilities make ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate a valuable scaffold for medicinal chemistry explorations.
Protein Degrader Building Blocks
Recent commercial listings categorize ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate as a "Protein Degrader Building Block" . This classification points to its potential application in the emerging field of targeted protein degradation, which represents a paradigm shift in drug discovery.
Protein degradation approaches, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, aim to harness the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. Building blocks like ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate may serve as structural components in the design of bifunctional molecules that can simultaneously bind to a target protein and an E3 ligase, thereby promoting ubiquitination and subsequent degradation of the target protein.
The strategic placement of functional groups within this compound makes it particularly suitable for incorporation into more complex molecular architectures required for protein degrader design.
| Parameter | Specification |
|---|---|
| Purity | ≥97% |
| Storage Conditions | Room temperature |
| Intended Use | Professional manufacturing, research laboratories, industrial or commercial usage |
| Restrictions | Not for medical or consumer use |
| CAS Number | 1363380-62-4 |
The compound is available in various quantities, including 250 mg research-grade packages . It is described as being stable at room temperature, which facilitates its storage and handling in laboratory settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume